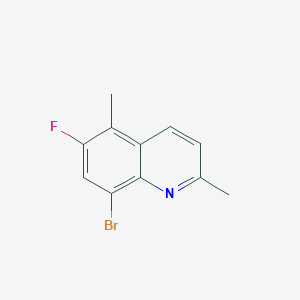

8-Bromo-6-fluoro-2,5-dimethylquinoline

CAS No.:

Cat. No.: VC15936306

Molecular Formula: C11H9BrFN

Molecular Weight: 254.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrFN |

|---|---|

| Molecular Weight | 254.10 g/mol |

| IUPAC Name | 8-bromo-6-fluoro-2,5-dimethylquinoline |

| Standard InChI | InChI=1S/C11H9BrFN/c1-6-3-4-8-7(2)10(13)5-9(12)11(8)14-6/h3-5H,1-2H3 |

| Standard InChI Key | QGNGJSBWBVVWKT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C=C(C(=C2C=C1)C)F)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 8-bromo-6-fluoro-2,5-dimethylquinoline, systematically describes its substitution pattern on the quinoline backbone. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, with substituents positioned as follows:

The molecular formula C₁₁H₉BrFN and weight 254.10 g/mol are consistent across multiple sources, including PubChem and commercial chemical databases . The canonical SMILES notation CC1=NC2=C(C=C(C(=C2C=C1)C)F)Br provides a machine-readable representation of its structure, emphasizing the spatial arrangement of substituents.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉BrFN | |

| Molecular Weight (g/mol) | 254.10 | |

| XLogP3 | 3.7 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bond Count | 0 |

The XLogP3 value of 3.7 indicates moderate lipophilicity, suggesting favorable membrane permeability in biological systems . The absence of rotatable bonds (as per the rotatable bond count) underscores its structural rigidity, which may influence binding affinity in target interactions .

Synthesis and Synthetic Strategies

General Approaches to Quinoline Functionalization

The synthesis of 8-bromo-6-fluoro-2,5-dimethylquinoline likely involves multi-step strategies common to halogenated quinolines:

-

Quinoline Core Construction: Classical methods like the Skraup or Friedländer reactions could assemble the quinoline backbone .

-

Electrophilic Aromatic Substitution: Bromination and fluorination at specific positions, guided by directing effects of existing substituents .

-

Methyl Group Introduction: Alkylation or CH activation strategies to install methyl groups at C2 and C5.

Electrolytic Fluorination

A notable method for regioselective fluorination, described by Spurlin et al., employs HF-pyridine as both reagent and electrolyte in an electrochemical setup . While this technique was demonstrated for 5,8-difluorination of quinolines, analogous conditions could theoretically fluorinate C6 in the presence of bromine at C8 .

Applications in Medicinal Chemistry

Antimicrobial Activity

Fluorine-substituted quinolines exhibit broad-spectrum antimicrobial effects. The C6-fluoro group in 8-bromo-6-fluoro-2,5-dimethylquinoline may enhance penetration into bacterial membranes, while bromine contributes to halogen bonding with microbial enzymes .

Comparative Analysis with Analogues

Structural Analogues

Comparing 8-bromo-6-fluoro-2,5-dimethylquinoline to related compounds highlights the impact of substituent positioning:

Table 3: Comparative Properties of Bromo-Fluoro Quinolines

The methyl groups in 8-bromo-6-fluoro-2,5-dimethylquinoline increase molecular weight and lipophilicity compared to non-methylated analogues, potentially enhancing tissue distribution .

Future Directions and Research Opportunities

Synthetic Methodology Development

Advancements in C–H functionalization could streamline the synthesis of multi-substituted quinolines. Catalytic systems enabling simultaneous bromination and fluorination are underexplored .

Biological Screening

Prioritize in vitro screens against:

-

Oncogenic kinases (e.g., EGFR, BRAF)

-

Multidrug-resistant bacteria (e.g., MRSA, Pseudomonas aeruginosa)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume